1,2,3,4-Tetrahydrochinolin-4-carbonsäure

Übersicht

Beschreibung

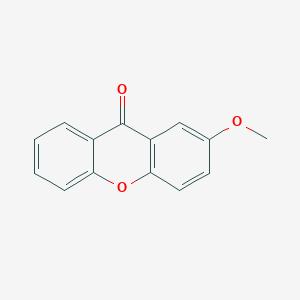

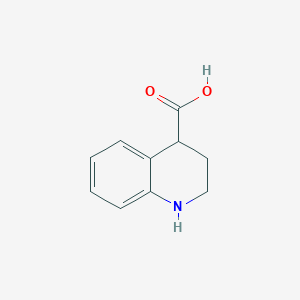

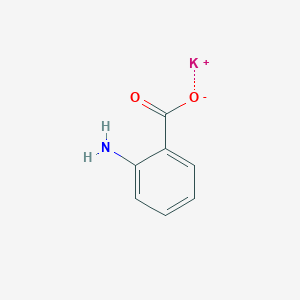

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid (THQC) is an organic compound belonging to the tetrahydroquinoline family of compounds. It is an important intermediate in the synthesis of many other compounds, such as pharmaceuticals, agrochemicals, dyes, and pigments. The unique properties of THQC make it a valuable starting material for many synthetic pathways.

Wissenschaftliche Forschungsanwendungen

Antioxidative Eigenschaften

Chinolin-Derivate, wie z. B. 1,2,3,4-Tetrahydrochinolin-4-carbonsäure, wurden als potenzielle Antioxidantien erkannt . Diese Eigenschaften könnten im Hinblick auf den neurologischen Schutz vor Krankheiten wie Parkinsonismus von großer Bedeutung sein .

Chemische Synthese

This compound wird bei der Synthese verschiedener chemischer Verbindungen verwendet . Sie ist ein wichtiger Bestandteil bei der Herstellung mehrerer anderer Chinolin-Derivate .

Stereoselektive Reduktion

Forschungen haben gezeigt, dass die Reduktion einiger substituierter Chinolin-4-carbonsäuren, einschließlich this compound, mit Raney-Nickel in wässriger Alkalilösung stereoselektiv verlief . Die resultierenden 2-Alkyl-1,2,3,4-tetrahydrochinolin-4-carbonsäuren waren individuelle cis-Isomere .

Pharmazeutische Forschung

Aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften wird this compound häufig in der pharmazeutischen Forschung eingesetzt . Ihre potenziellen antioxidativen Eigenschaften machen sie zu einem Kandidaten für die Entwicklung neuer Medikamente .

Materialwissenschaft

Im Bereich der Materialwissenschaft kann this compound bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt werden .

Analytische Chemie

This compound kann in der analytischen Chemie als Standard verwendet werden

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is a complex molecule with a wide range of potential targets. It’s important to note that tetrahydroquinoline derivatives are abundant in natural products and have notable biological activity . They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .

Mode of Action

It’s known that the compound is involved in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Biochemical Pathways

The compound is synthesized through a cascade reaction, which is valuable for generating 1,2,3,4-tetrahydroquinoline skeletons with various substitution groups . Many new drugs have been designed on the basis of this process .

Result of Action

Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It’s important to note that the compound is synthesized through a reaction that can be performed under different conditions, depending on the nature of the substituent in position 2 of the quinoline ring and the degree of substitution .

Biochemische Analyse

Biochemical Properties

Tetrahydroquinoline derivatives are known to be involved in various biological activities

Cellular Effects

Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Molecular Mechanism

It is known that the reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali is stereoselective, and the resulting 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids are individual cis isomers

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJKXHUFXRHBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552781 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13337-69-4 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13337-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid in microbial metabolism?

A1: 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid is a key intermediate in the microbial degradation pathway of quinoline-4-carboxylic acid. [] Certain bacterial species, including Agrobacterium sp. and potentially Microbacterium sp., utilize quinoline-4-carboxylic acid as a sole source of carbon and energy. [] During this process, they break down the parent compound, producing 1,2,3,4-tetrahydroquinoline-4-carboxylic acid as a transient metabolite. [] This highlights the compound's role in microbial catabolism of quinoline derivatives.

Q2: Are there any studies focusing on the synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives?

A2: Yes, research has explored the synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids. [] This suggests ongoing interest in these compounds and their potential applications, although the specific aims and findings of these synthetic studies are not elaborated upon in the provided abstract.

Q3: How does the structure of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid relate to other compounds in the microbial degradation pathway?

A3: The structure of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid provides insights into the enzymatic steps involved in the degradation of quinoline-4-carboxylic acid. For instance, the presence of this compound in Agrobacterium sp. cultures suggests the involvement of an enzyme capable of reducing the pyridine ring of quinoline-4-carboxylic acid. [] Furthermore, the isolation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in both Agrobacterium sp. and Pimelobacter simplex cultures indicates a subsequent oxidation step in the pathway. [] These findings contribute to our understanding of the sequential modifications occurring during microbial quinoline degradation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)

![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)